molecular formula C13H17NO5 B170389 (2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate CAS No. 100157-53-7

(2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate

Cat. No. B170389
CAS RN: 100157-53-7
M. Wt: 267.28 g/mol
InChI Key: OPZWAOJFQFYYIX-MWLCHTKSSA-N
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Description

“(2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate” is a chemical compound with the CAS number 100157-53-7 . It has a molecular weight of 267.28 and a molecular formula of C13H17NO5 .


Physical And Chemical Properties Analysis

This compound is stored sealed in dry conditions at 2-8°C . The boiling point is not specified .

Scientific Research Applications

X-ray Structure Determination and Stereochemistry

The absolute stereochemistry of amino acids related to "(2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate" has been determined through X-ray crystallographic analysis, confirming the configuration and aiding in the understanding of enzyme inhibition mechanisms by bestatin, a known aminopeptidase inhibitor (Nakamura et al., 1976).

Synthesis of Derivatives for Antibacterial Applications

Derivatives of "(2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate" have been synthesized and coupled to kanamycin analogs, exhibiting similar antibacterial activity and toxicity levels as those of known antibiotics. This illustrates the compound's utility in developing new antibacterial agents (Takahashi et al., 1993).

Asymmetric Synthesis of Natural Products

The compound has been used in the total asymmetric synthesis of natural products, demonstrating its versatility in organic synthesis to achieve high stereocontrol (Gaucher et al., 1994).

Enzyme Inhibition Studies

Research into the design of renin inhibitors has utilized derivatives of "(2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate" to create potent inhibitors of human plasma renin, highlighting its importance in medicinal chemistry and drug design (Thaisrivongs et al., 1987).

Chiral Resolution and Stereochemical Analysis

The chiral resolution of amino and hydroxycarboxylic acid esters, including derivatives of the target compound, has been achieved through inclusion complexation with optically active host compounds, providing insights into stereochemical relationships and synthesis strategies (Toda et al., 1991).

Safety and Hazards

The compound has a signal word of “Warning”. The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

The future directions of this compound are not specified in the search results. As an organic building block, it can be used in various chemical reactions for research purposes .

properties

IUPAC Name

methyl (2R,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-9(15)11(12(16)18-2)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,17)/t9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZWAOJFQFYYIX-MWLCHTKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426302
Record name Methyl N-[(benzyloxy)carbonyl]-D-allothreoninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate

CAS RN

100157-53-7
Record name Methyl N-[(benzyloxy)carbonyl]-D-allothreoninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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